Hyaluronate Decasaccharide

Proteoglycan Extracellular Matrix Cartilage Biology

Hyaluronate Decasaccharide (HA10), a purified oligosaccharide composed of ten monosaccharide units (five disaccharide repeats), represents a specific and well-characterized fragment of the hyaluronic acid polymer. Unlike high molecular weight (HMW) hyaluronan, which exhibits complex, multivalent interactions, HA10 is a precise molecular tool for probing size-dependent receptor binding, notably to CD44 and proteoglycans.

Molecular Formula C70H107N5O56
Molecular Weight 1914.6 g/mol
Cat. No. B2780484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyaluronate Decasaccharide
Molecular FormulaC70H107N5O56
Molecular Weight1914.6 g/mol
Structural Identifiers
InChIInChI=1S/C70H107N5O56/c1-12(82)71-17(6-76)43(27(88)18(87)7-77)118-67-39(100)34(95)48(53(128-67)58(106)107)123-63-24(73-14(3)84)45(29(90)20(9-79)115-63)120-69-41(102)36(97)50(55(130-69)60(110)111)125-65-26(75-16(5)86)47(31(92)22(11-81)117-65)122-70-42(103)37(98)51(56(131-70)61(112)113)126-64-25(74-15(4)85)46(30(91)21(10-80)116-64)121-68-40(101)35(96)49(54(129-68)59(108)109)124-62-23(72-13(2)83)44(28(89)19(8-78)114-62)119-66-38(99)32(93)33(94)52(127-66)57(104)105/h6,17-56,62-70,77-81,87-103H,7-11H2,1-5H3,(H,71,82)(H,72,83)(H,73,84)(H,74,85)(H,75,86)(H,104,105)(H,106,107)(H,108,109)(H,110,111)(H,112,113)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,62-,63-,64-,65-,66+,67+,68+,69+,70+/m0/s1
InChIKeyMFGYLKSHPJKCDO-OOUJDVOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Hyaluronate Decasaccharide (HA10): Defined Oligosaccharide for CD44-Mediated Research and Targeted Therapeutics


Hyaluronate Decasaccharide (HA10), a purified oligosaccharide composed of ten monosaccharide units (five disaccharide repeats), represents a specific and well-characterized fragment of the hyaluronic acid polymer. Unlike high molecular weight (HMW) hyaluronan, which exhibits complex, multivalent interactions, HA10 is a precise molecular tool for probing size-dependent receptor binding, notably to CD44 and proteoglycans [1]. Its defined chain length enables reproducible and quantitative analysis of hyaluronan-mediated biological processes, including cell adhesion, migration, and signaling, making it a critical reagent for both fundamental research and targeted therapeutic development [2].

Why Molecular Size Matters: Hyaluronate Decasaccharide is Not Interchangeable with Shorter or Longer HA Oligomers


The biological activity of hyaluronan is critically dependent on its molecular size, with fragments of different lengths eliciting divergent, and sometimes opposing, cellular responses. Generic substitution of Hyaluronate Decasaccharide (HA10) with shorter oligosaccharides (e.g., tetra- or hexasaccharides) or with high molecular weight (HMW) polymers fails to replicate its unique functional profile [1]. Specifically, HA10 represents a distinct size threshold for high-affinity interaction with the CD44 receptor and for effective displacement of endogenous hyaluronan from proteoglycan complexes, a property not shared by smaller fragments [2]. The quantitative evidence presented below demonstrates that using an incorrect HA oligomer size can lead to a complete loss of biological effect, underscoring the necessity of selecting the precise decasaccharide for applications requiring defined CD44 antagonism or proteoglycan disruption [3].

Quantitative Comparative Evidence: Hyaluronate Decasaccharide vs. Shorter Oligomers and HMW HA


HA10 as the Minimal Effective Fragment for High-Affinity Proteoglycan Binding

In competitive inhibition studies, Hyaluronate Decasaccharide (HA10) demonstrated a sharp threshold for strong binding to proteoglycan core proteins. While HA10 (5 disaccharide units) potently inhibited the proteoglycan-hyaluronic acid interaction, shorter oligomers like HA8 (4 disaccharide units) and HA6 (3 disaccharide units) were essentially ineffective at comparable concentrations [1]. Viscosity measurements further quantified this effect: low concentrations of HA10 effectively decreased the viscosity of proteoglycan-hyaluronic acid mixtures, whereas much higher concentrations of HA8, HA6, or HA4 caused minimal decreases [1].

Proteoglycan Extracellular Matrix Cartilage Biology

Decisive CD44 Displacement: HA10 vs. HA6 on Keratinocytes

Hyaluronate Decasaccharide (HA10) but not Hyaluronan Hexasaccharide (HA6) effectively displaces endogenous hyaluronan bound to the CD44 receptor on the surface of keratinocytes [1]. This functional dichotomy highlights the strict size requirement for high-affinity CD44 binding and subsequent receptor-mediated effects. The inability of shorter oligomers like HA6 to displace HA suggests that CD44 engagement requires a minimum of ten monosaccharide units for productive receptor clustering or conformational change [1].

CD44 Cell Adhesion Keratinocyte Biology

700-Fold Higher Affinity for Hyaluronectin Compared to Octasaccharide

In a competitive ELISA designed to measure binding to hyaluronectin (a brain-specific HA-binding glycoprotein), Hyaluronate Decasaccharide (HA10) was identified as the smallest fragment capable of strongly inhibiting the interaction [1]. Direct comparison revealed that the octasaccharide (HA8) required a 700-fold lower affinity to achieve the same level of inhibition, demonstrating a dramatic increase in binding potency at the decasaccharide length [1]. This step change in affinity underscores the unique molecular recognition properties of HA10.

Hyaluronectin Binding Affinity Neurochemistry

Selective Anti-Tumor Activity: HA10 Inhibits Breast Cancer Cell Motility and Invasion Unlike Tetrasaccharide

In the highly invasive MDA-MB-231 breast cancer cell line, Hyaluronate Decasaccharide (HA10) demonstrated a size-specific ability to inhibit key malignant behaviors that was not observed with the tetrasaccharide (HA4) [1]. HA10 significantly inhibited cell growth, motility, and invasion in vitro, whereas treatment with HA4 had no significant effect on these parameters [1]. This functional divergence was further validated in vivo, where local application of HA10 inhibited the expansion of osteolytic lesions in a mouse model of breast cancer bone metastasis, a benefit not seen with the shorter HA4 [1].

Breast Cancer Bone Metastasis Cell Invasion

Recommended Applications for Hyaluronate Decasaccharide Based on Verified Differentiation


Probing CD44-Dependent Mechanisms in Cancer Metastasis and Inflammation

Based on its proven ability to displace CD44-bound hyaluronan (unlike hexasaccharide) and its selective anti-tumor activity (unlike tetrasaccharide) [REFS-1, REFS-2], Hyaluronate Decasaccharide is the reagent of choice for studies investigating CD44-mediated signaling in cancer cell migration, invasion, and metastasis. Researchers should utilize HA10 to dissect the specific contribution of CD44-hyaluronan interactions to pathological processes, where the use of shorter oligomers would yield false-negative results. Its efficacy in a bone metastasis model further positions it as a lead compound for developing CD44-targeted interventions.

Dissecting Proteoglycan Assembly and Extracellular Matrix Dynamics

HA10 is the minimal-sized hyaluronan fragment that effectively competes with high molecular weight HA for proteoglycan binding [3]. This property makes it an essential tool for studying the molecular mechanisms of cartilage matrix assembly, organization, and degradation. It allows researchers to disrupt proteoglycan-hyaluronan aggregates in a controlled manner, enabling functional studies on matrix stability and mechanotransduction that are not possible with smaller, inactive fragments (e.g., HA4-HA8).

Investigating Hyaluronectin-Mediated Processes in the Nervous System

The 700-fold greater affinity of HA10 for hyaluronectin compared to the octasaccharide [4] designates HA10 as the superior probe for investigating the biological functions of this brain-specific HA-binding glycoprotein. Applications include studying neuronal development, synaptic plasticity, and the role of the extracellular matrix in neurological disorders. Using HA10 ensures robust and reproducible binding data, avoiding the weak interactions observed with smaller oligomers.

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